Pamidronate monosodium

Description

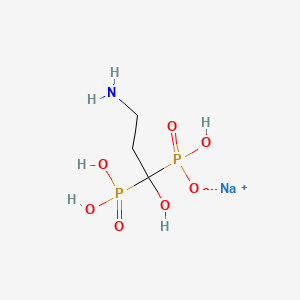

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3-amino-1-hydroxy-1-phosphonopropyl)-hydroxyphosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2.Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFICAMMULQSNNG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NNaO7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-02-2 |

Source

|

| Record name | Pamidronate monosodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089131022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMIDRONATE MONOSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUA93Q6K1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Pamidronate Monosodium

Fundamental Principles of Bone Resorption Inhibition

The initial actions of pamidronate monosodium are rooted in its chemical properties and its interaction with the inorganic matrix of bone.

Adsorption to Calcium Phosphate (B84403) Hydroxyapatite (B223615) Crystals in Bone

Pamidronate possesses a high affinity for bone mineral, specifically targeting calcium phosphate hydroxyapatite crystals. patsnap.comcancer.gov This strong binding capacity is a defining characteristic of bisphosphonates and is crucial for their localized action within the skeleton. patsnap.compatsnap.com The drug binds to hydroxyapatite at sites of active bone remodeling, where the mineral is exposed. patsnap.compatsnap.com This adsorption is a critical first step, concentrating the drug at its site of action. drugs.comyoutube.com The structure of pamidronate, which mimics pyrophosphate, a natural regulator of bone metabolism, facilitates this binding. patsnap.com However, unlike pyrophosphate, pamidronate is resistant to enzymatic breakdown, allowing it to persist in the bone matrix. patsnap.com Studies have shown that pamidronate is attracted to defect sites in the dihydrogen phosphate-terminated prismatic plane of hydroxyapatite nanocrystallites. researchgate.net

Inhibition of Osteoclast Activity

The primary and most potent mechanism of action of this compound involves its direct effects on osteoclasts, leading to a profound inhibition of their resorptive activity.

Cellular Uptake Mechanisms by Osteoclasts

Pamidronate is internalized by osteoclasts during the process of bone resorption. patsnap.compatsnap.com As osteoclasts adhere to the bone surface and begin to dissolve the mineral matrix, they ingest the bone components along with the bound pamidronate. patsnap.compatsnap.com This ensures that the drug is specifically delivered to the cells responsible for bone breakdown.

Disruption of Osteoclast Cytoskeletal Integrity and Podosome Formation

Inside the osteoclast, pamidronate disrupts key metabolic pathways essential for maintaining the cell's structure and function. patsnap.compatsnap.com As a nitrogen-containing bisphosphonate, it inhibits farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway. patsnap.comyoutube.com This pathway is responsible for producing isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTPase signaling proteins. patsnap.compatsnap.com The inhibition of FPPS prevents the formation of these essential lipids, including geranylgeranyl diphosphate (B83284). patsnap.com

The proper functioning of small GTPase proteins is vital for maintaining the integrity of the osteoclast cytoskeleton, including the formation and organization of podosomes, which are specialized adhesion structures. patsnap.compatsnap.com Without proper prenylation, these signaling proteins cannot function correctly, leading to a loss of the osteoclast's ability to adhere to the bone surface, a critical step in bone resorption. patsnap.com

| Research Finding | Organism/Cell Type | Pamidronate Concentration | Observed Effect |

| Inhibition of calcium phosphate film resorption | Equine Osteoclasts | IC50 of 0.58 µM | Dose-dependently inhibited resorption. selleckchem.com |

| Inhibition of cell growth | Human Osteosarcoma Cell Lines | 50 µM | Decreased proliferation by up to 73% after 72 hours. nih.gov |

Induction of Osteoclast Apoptosis Pathways

The disruption of the mevalonate pathway by pamidronate ultimately leads to the induction of apoptosis, or programmed cell death, in osteoclasts. nih.govresearchgate.net The inhibition of FPPS and the subsequent disruption of essential cellular processes trigger internal signaling cascades that result in the controlled elimination of these cells. patsnap.comnih.gov This pro-apoptotic effect is a hallmark of nitrogen-containing bisphosphonates and is a major contributor to their potent anti-resorptive activity. nih.govresearchgate.net By reducing the number of functional osteoclasts, pamidronate significantly decreases the rate of bone breakdown. selleckchem.comnih.gov

| Study Focus | Model System | Key Finding |

| Tumor-induced osteoclastogenesis | Osteopetrotic mice with 2472 sarcoma | Pamidronate decreases the number of osteoclasts by reducing the number of myeloid precursor cells. nih.govresearchgate.net |

| Bone resorption markers | Men with metastatic prostate cancer | Pamidronate treatment significantly reduced markers of bone breakdown, such as fasting urine calcium excretion. nih.gov |

Influence on Osteoclast Recruitment and Differentiation

This compound exerts a significant influence on the lifecycle of osteoclasts, the primary cells responsible for bone resorption. Its mechanism of action is multifaceted, targeting various stages from the proliferation of precursor cells to the function and survival of mature osteoclasts. The primary effects of pamidronate on osteoclast recruitment and differentiation involve inhibiting the formation of new osteoclasts and inducing apoptosis in existing ones.

Research indicates that pamidronate curtails the process of osteoclastogenesis, which is the development of mature osteoclasts from their precursor cells. One of the key mechanisms appears to be the prevention of osteoclast precursor cell attachment to the bone matrix nih.gov. After intravenous administration, pamidronate is extensively taken up by bone tissue, where it binds to hydroxyapatite crystals nih.govpatsnap.com. When osteoclast precursors attempt to attach to the bone surface to begin differentiation, they encounter the matrix-bound pamidronate, which disrupts this crucial initial step nih.gov.

Furthermore, studies have shown that pamidronate can decrease the number of osteoclast precursor cells at the level of myeloid precursors, thereby reducing the pool of cells available to differentiate into mature osteoclasts nih.govresearchgate.net. This suggests that pamidronate's influence begins early in the osteoclast lineage.

The inhibitory effects of pamidronate on osteoclast formation are also mediated through its action on osteoblastic cells. In mouse marrow co-culture systems, pamidronate was found to inhibit the formation of osteoclasts when osteoblastic cells were present nih.gov. This suggests that part of pamidronate's action is indirect, potentially mediated by soluble factors produced by osteoblastic cells that inhibit the later stages of osteoclastogenesis nih.gov. However, this inhibitory action does not seem to involve the regulation of two key molecules produced by osteoblasts: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG) nih.gov. Studies have shown that pamidronate did not consistently alter the mRNA expression of RANKL or OPG in osteoblastic cells, indicating its mechanism is independent of this primary signaling pathway for osteoclast differentiation nih.gov.

Once internalized by osteoclasts, nitrogen-containing bisphosphonates like pamidronate inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway patsnap.comyoutube.com. This inhibition prevents the creation of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins patsnap.comnih.gov. These proteins are critical for maintaining osteoclast function, survival, and the cytoskeletal arrangements necessary for terminal differentiation patsnap.commdpi.com. Disruption of these processes ultimately leads to osteoclast apoptosis, or programmed cell death plos.orgjci.org.

The table below summarizes key research findings on the influence of pamidronate on osteoclast recruitment and differentiation.

| Experimental Model | Observed Effect of Pamidronate | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| In vivo (Osteopetrotic mice with tumor-induced osteoclastogenesis) | Decreased the number of osteoclasts at tumor sites. | Reduces the number of osteoclast precursor cells at the myeloid precursor level. | nih.govresearchgate.net |

| In vitro (Mouse marrow cultures with osteoblastic cells) | Inhibited the formation of tartrate-resistant acid phosphatase-positive multinucleated cells (osteoclasts). | Acts on osteoblastic cells to inhibit the later stages of osteoclastogenesis, possibly via soluble factors. | nih.gov |

| In vitro (Mouse osteoblastic cells and co-cultures with bone marrow cells) | Inhibited osteoclast formation and bone resorption without altering RANKL and OPG mRNA expression. | The inhibitory mechanism is not mediated by the regulation of RANKL and OPG expression. | nih.gov |

| General (Review of clinical and preclinical data) | Prevents the attachment of osteoclast precursor cells to bone. | Binds to hydroxyapatite in the bone matrix, inhibiting precursor cell adhesion. | nih.gov |

| General (Molecular mechanism) | Induces apoptosis in mature osteoclasts. | Inhibits farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, disrupting essential cellular processes and leading to cell death. | patsnap.comyoutube.comjci.org |

Molecular Pathways and Enzymatic Targets of Pamidronate Monosodium

Inhibition of Farnesyl Pyrophosphate Synthase (FPP Synthase)

The principal molecular target of pamidronate monosodium is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway. nih.govaap.org This pathway is responsible for the synthesis of cholesterol, other sterols, and isoprenoid lipids essential for various cellular functions. nih.gov Nitrogen-containing bisphosphonates, including pamidronate, are potent inhibitors of this enzyme. nih.gov

This compound as an Analogue of Isoprenoid Diphosphate (B83284) Lipids

Pamidronate and other nitrogen-containing bisphosphonates function as analogues of isoprenoid diphosphate lipids. nih.govnih.gov This structural similarity allows them to bind to the active site of FPPS, effectively competing with the natural substrates. frontiersin.org X-ray crystallography studies have confirmed that potent nitrogen-containing bisphosphonates bind to and inhibit the active site of FPPS through their nitrogen atoms. clinpgx.org

Disruption of the Mevalonate Pathway

By inhibiting FPPS, this compound disrupts the normal flow of the mevalonate pathway. nih.govmdpi.compatsnap.com This inhibition prevents the conversion of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) into larger isoprenoid lipids. frontiersin.org The disruption of this pathway is a central mechanism by which nitrogen-containing bisphosphonates inhibit bone resorption. clinpgx.org The effects of this disruption can be overcome by the addition of intermediates of the mevalonate pathway, such as mevalonic acid, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). oup.com

Impairment of Isoprenoid Lipid Biosynthesis

The inhibition of FPPS by this compound directly leads to a reduction in the biosynthesis of essential isoprenoid lipids. aap.org This depletion is a critical step in the drug's mechanism of action.

Farnesyl Pyrophosphate (FPP) Depletion

The direct enzymatic product of FPPS is farnesyl pyrophosphate (FPP). nih.gov Inhibition of FPPS by this compound leads to a significant depletion of intracellular FPP levels. clinpgx.orgoup.com This reduction in FPP is a primary consequence of the drug's activity.

Geranylgeranyl Pyrophosphate (GGPP) Depletion

Farnesyl pyrophosphate serves as a precursor for the synthesis of geranylgeranyl pyrophosphate (GGPP). researchgate.net Consequently, the depletion of FPP due to FPPS inhibition also results in a downstream reduction of GGPP levels. nih.govclinpgx.orgoup.com The depletion of both FPP and GGPP is crucial for the pharmacological effects of pamidronate.

Consequences for Small GTPase Signaling Proteins

The depletion of FPP and GGPP has profound consequences for the function of small GTPase signaling proteins. aap.org These proteins, including Ras, Rho, Rac, and Rab, are essential for a variety of cellular processes. clinpgx.org They require a post-translational modification called prenylation, which involves the attachment of isoprenoid lipids like FPP and GGPP, for their proper localization and function. nih.govresearchgate.net

The inhibition of FPP and GGPP synthesis by this compound prevents the prenylation of these small GTPases. clinpgx.orgpocketdentistry.com This lack of prenylation disrupts their function, leading to alterations in osteoclast morphology, cytoskeleton arrangement, membrane ruffling, and trafficking, ultimately resulting in the inhibition of bone resorption and induction of osteoclast apoptosis. clinpgx.orgnih.gov

Inhibition of Post-Translational Farnesylation

This compound targets and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP), an isoprenoid lipid necessary for a post-translational modification process known as farnesylation. Farnesylation involves the attachment of a farnesyl group to specific proteins, including the Ras family of small GTP-binding proteins nih.gov. This lipid modification is critical for the proper localization and function of these proteins, anchoring them to cell membranes where they participate in signal transduction. By disrupting the production of FPP, pamidronate effectively inhibits the farnesylation of these vital signaling proteins nih.govnih.gov.

Inhibition of Post-Translational Geranylgeranylation

The inhibition of FPPS by pamidronate also leads to a downstream depletion of geranylgeranyl pyrophosphate (GGPP), another essential isoprenoid lipid. GGPP is the substrate for geranylgeranylation, a post-translational modification similar to farnesylation where a geranylgeranyl group is attached to proteins. This modification is crucial for the function of many small GTP-binding proteins, particularly those belonging to the Rho and Rac families nih.govnih.gov. Studies have demonstrated that nitrogen-containing bisphosphonates, including pamidronate, prevent the incorporation of mevalonate into both farnesylated and geranylgeranylated proteins nih.gov. The loss of geranylgeranylated proteins is considered a significant contributor to the inhibitory effects of these drugs on bone resorption nih.gov.

Functional Impairment of GTP-Binding Proteins (e.g., Rap1)

The inhibition of farnesylation and geranylgeranylation by this compound directly results in the functional impairment of small GTP-binding proteins (GTPases) nih.govnih.gov. These proteins, which include the Ras, Rho, Rac, and Rap families, act as molecular switches in a multitude of cellular signaling pathways that control cell growth, differentiation, and cytoskeletal organization nih.gov. For their proper function, these proteins must be anchored to cellular membranes, a process mediated by the lipid tails attached during prenylation (farnesylation or geranylgeranylation) nih.gov.

Interaction with Other Intracellular Signaling Cascades

Beyond its direct impact on the mevalonate pathway, this compound also modulates other critical intracellular signaling cascades, further influencing cellular behavior.

Modulation of Wnt/β-Catenin Signaling

Pamidronate disodium (B8443419) has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in osteogenic differentiation—the process by which stem cells develop into bone-forming cells (osteoblasts) nih.gov. Research on human bone marrow mesenchymal stem cells (BMMSCs) has demonstrated that pamidronate treatment leads to a decrease in the expression of genes and proteins involved in the Wnt and β-catenin signaling cascade nih.gov. This inhibition of a key pathway for bone formation highlights a complex role for pamidronate in bone metabolism. The study also showed that the negative effects of pamidronate on osteogenic differentiation could be reversed by the addition of Wnt3a, an activator of the Wnt/β-catenin pathway nih.gov.

Influence on Nitric Oxide (NO) Production and Inflammatory Mediators

This compound also exerts influence over inflammatory processes, in part through its effects on nitric oxide (NO) production and other inflammatory mediators. In vitro studies on human polymorphonuclear leukocytes (PMNs) and platelets have shown that treatment with disodium pamidronate can provoke a significant increase in intracellular calcium, leading to an enhancement of NO release nih.govnih.gov. This suggests a possible activation of constitutive nitric oxide synthase. The increased NO production could serve as a protective mechanism against bone resorption during inflammation and act as a negative feedback signal to limit inflammatory processes nih.govnih.gov.

Furthermore, pamidronate has demonstrated anti-inflammatory properties by affecting the production of inflammatory mediators. For instance, in rheumatoid arthritis patients, treatment with pamidronate was associated with a suppression of interleukin-1 production in monocytes.

Research Findings on the Effect of Pamidronate on Nitric Oxide (NO) Production

| Cell Type | Experimental Condition | Effect of Pamidronate | Reference |

|---|---|---|---|

| Human Polymorphonuclear Leukocytes and Platelets | In vitro incubation | Significant increase in NO release | nih.govnih.gov |

Cell Biology of Pamidronate Monosodium Action

Effects on Osteoclast Morphology and Function

Pamidronate is a potent inhibitor of osteoclast-mediated bone resorption. medscape.commacmillan.org.uk It binds with high affinity to hydroxyapatite (B223615) crystals in the bone matrix, particularly at sites of active bone remodeling. patsnap.com When osteoclasts initiate bone resorption, they ingest the pamidronate-bound bone matrix. patsnap.com

Within the osteoclast, pamidronate disrupts the mevalonate (B85504) pathway, a critical metabolic cascade responsible for producing essential molecules for osteoclast function and survival. patsnap.comnih.gov Specifically, it inhibits farnesyl pyrophosphate synthase, an enzyme in this pathway. youtube.com This inhibition prevents the post-translational modification (prenylation) of small GTPase signaling proteins, which are vital for maintaining the osteoclast's cytoskeleton, ruffled border formation, and adherence to the bone surface. patsnap.com

The disruption of these cellular processes leads to several observable changes in osteoclast morphology and function:

Loss of the Ruffled Border: The highly folded membrane structure essential for secreting acid and enzymes to dissolve bone mineral and matrix is dismantled.

Cytoskeletal Disorganization: The intricate network of proteins that provides cell structure and motility is disrupted, impairing the osteoclast's ability to move across the bone surface.

Inhibition of Migration and Maturation: The drug impedes the movement of osteoclast precursors to resorption sites and hinders their development into mature, functional osteoclasts. cancercareontario.cacancercareontario.ca

Histomorphometric studies have shown that pamidronate therapy leads to a significant decrease in the osteoclast surface area on bone. nih.gov In some cases, osteoclasts may appear with an abnormal morphology, suggesting dysfunction without immediate apoptosis. nih.gov

Impact on Osteoblast Activity and Bone Formation Coupling

The primary action of pamidronate is anti-resorptive; however, due to the tight coupling of bone resorption and formation, it indirectly affects osteoblast activity.

Studies have indicated that pamidronate does not directly impair the mineralization process of bone. nih.gov While bone formation markers may decrease during treatment, this is generally considered a secondary effect of reduced osteoclast activity rather than a direct toxic effect on osteoblasts. nih.gov However, at high concentrations, some in vitro studies have observed decreased viability and proliferation of osteoblasts. nih.gov

In the process of bone remodeling, the resorption of old bone by osteoclasts is normally followed by the formation of new bone by osteoblasts—a phenomenon known as coupling. nih.gov By inhibiting osteoclast activity, pamidronate reduces the release of growth factors embedded in the bone matrix that would typically stimulate osteoblast recruitment and activity. nih.gov This leads to a coupled decrease in bone formation. nih.gov Histomorphometric analyses in patients treated with pamidronate have shown a reduction in both bone resorption and formation parameters on cancellous bone surfaces. nih.gov

Table 1: Histomorphometric Measures of Cancellous Bone Remodeling During Pamidronate Therapy

| Parameter | Pre-treatment | During Treatment | Percentage Change |

| Osteoblast Surface | (baseline value) | 25% of pre-treatment | -75% |

| Mineralizing Surface | (baseline value) | 32% of pre-treatment | -68% |

| Osteoclast Surface | (baseline value) | Decreased by 36% | -36% |

| Eroded Surface | (baseline value) | Decreased by 26% | -26% |

Data adapted from studies on children and adolescents with osteogenesis imperfecta. nih.gov

During skeletal growth, bone modeling involves changes in bone size and shape through processes that are not necessarily coupled. Osteoclasts and osteoblasts can act on different surfaces independently. nih.gov Pamidronate appears to selectively target the resorptive activity of osteoclasts during cortical bone modeling. nih.gov This allows for continued bone formation by osteoblasts, leading to an increase in cortical width and bone mass. nih.gov This uncoupling of resorption and formation in the context of modeling contributes to the observed increases in bone density with pamidronate treatment, particularly in growing skeletons. nih.govnih.gov

Interactions with Bone Marrow Mesenchymal Stem Cells

Bone marrow mesenchymal stem cells (BMMSCs) are the progenitors of osteoblasts. Research indicates that pamidronate disodium (B8443419) can influence their differentiation. One study found that pamidronate disodium inhibited the osteogenic differentiation of human BMMSCs by suppressing the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for regulating bone formation. The study noted that an activator of this pathway, Wnt3a, could reverse the negative effects of pamidronate on the osteogenic potential of these stem cells. nih.gov

Table 2: Effect of Pamidronate Disodium on Osteogenic Differentiation of BMMSCs

| Pamidronate Concentration | Effect on BMMSC Growth | Effect on Osteogenic Differentiation Markers (ALP, ARS) |

| 0.1 µg/mL | No significant effect | - |

| 0.5 µg/mL | No significant effect | Decreased |

| 1 µg/mL | Unfavorable | - |

| 5 µg/mL | Unfavorable | - |

| 10 µg/mL | Unfavorable | - |

ALP = Alkaline Phosphatase, ARS = Alizarin Red S staining. Data from in vitro studies. nih.gov

Effects on Tumor Cell Lines for Mechanistic Studies

Beyond its effects on bone cells, pamidronate has been shown to have direct anti-tumor properties in various cancer cell lines, providing a basis for mechanistic studies. nih.gov This anti-cancer activity is often attributed to the same mechanism that affects osteoclasts—the inhibition of the mevalonate pathway, which is also important for the proliferation and survival of some tumor cells. nih.govresearchgate.net

Osteosarcoma: In vitro studies have demonstrated that pamidronate can inhibit the growth of human osteosarcoma cell lines in a time- and dose-dependent manner. nih.gov

Multiple Myeloma: Pamidronate has been shown to induce apoptosis (programmed cell death) in myeloma cell lines and in plasma cells from patients with multiple myeloma. nih.gov

Breast Cancer: Research on breast cancer cell lines has indicated that pamidronate can inhibit cell proliferation. researchgate.net

Renal Cell Carcinoma: Studies have shown that aminobisphosphonates, including pamidronate, can induce apoptotic cell death in renal cell carcinoma cell lines. auajournals.org

Furthermore, pamidronate may interfere with tumor cell adhesion to the bone matrix and inhibit matrix metalloproteinases, which are enzymes that cancer cells use to invade tissues. nih.gov In a unique animal model, pamidronate was found to decrease tumor-induced osteoclastogenesis by reducing the number of osteoclast precursor cells at the level of myeloid precursors. nih.govresearchgate.net

Table 3: Inhibitory Effects of Pamidronate on Various Tumor Cell Lines

| Cell Line Type | Finding |

| Osteosarcoma (e.g., HOS, MG-63) | Growth inhibition up to 73% at 50 µM after 72 hours. nih.gov |

| Multiple Myeloma | Marked increase in apoptosis of plasma cells in vivo. nih.gov |

| Breast Cancer (e.g., SKBR-3, MDA-175) | Inhibition of cell proliferation. researchgate.net |

| Renal Cell Carcinoma (e.g., Caki-2) | Induction of apoptotic cell death. auajournals.org |

Apoptosis Induction in Hematopoietic Tumor Cells

Pamidronate has been shown to induce apoptosis, or programmed cell death, in hematopoietic tumor cells, specifically in the context of multiple myeloma. In a study involving newly diagnosed multiple myeloma patients, a single infusion of pamidronate led to a significant increase in the apoptosis of plasma cells in the majority of patients. nih.gov This anti-tumor effect is not limited to in vivo observations; nitrogen-containing bisphosphonates like pamidronate also induce apoptosis in human bone marrow-derived plasma cells in vitro. nih.gov

The underlying mechanism of this pro-apoptotic activity is the inhibition of the mevalonate pathway. nih.gov This pathway is crucial for the production of isoprenoid lipids, which are necessary for the post-translational modification of small GTP-binding proteins such as Ras and Rho. These proteins are key signaling molecules involved in cell growth, survival, and proliferation. By disrupting the mevalonate pathway, pamidronate prevents the prenylation of these small GTPases, leading to a loss of their function and ultimately triggering apoptosis. nih.govnih.gov Evidence for this mechanism includes the observation of an accumulation of unprenylated Rap1A, a small GTPase, in bone marrow mononuclear cell cultures treated with bisphosphonates. nih.gov

Furthermore, the role of geranylgeranylated proteins in preventing plasma cell death is highlighted by the fact that specific inhibitors of geranylgeranyl transferase I, such as GGTI-298, also induce apoptosis in human plasma cells in vitro. nih.gov This suggests that pamidronate's anti-myeloma effects are, at least in part, due to its direct action on the viability of the tumor cells themselves. nih.gov

Cytotoxicity Studies in Mouse Hepatoma Cells

The cytotoxic effects of pamidronate have been investigated in mouse hepatoma cells (MH-22A). In vitro studies have demonstrated that pamidronate can inhibit the growth of these cancer cells. researchgate.net The cytotoxicity of pamidronate on MH-22A cells was evaluated using a colony-forming assay, which assesses the ability of single cells to grow into colonies. researchgate.net

The results of these studies show that the cytotoxic effect of pamidronate is dependent on both the concentration of the drug and the duration of exposure. Longer incubation periods with pamidronate resulted in a more pronounced cytotoxic effect compared to shorter incubation times. researchgate.net For instance, a 9-day incubation with pamidronate showed a clear dose-dependent inhibition of colony formation. researchgate.net

The following table summarizes the cytotoxic effects of different concentrations of pamidronate on MH-22A cells after a long incubation period, as determined by a colony-forming assay. researchgate.net

| Pamidronate Concentration (µM) | Surviving Fraction (%) |

| 0 | 100 |

| 10 | ~80 |

| 50 | ~60 |

| 100 | ~40 |

| 200 | ~20 |

Research into the effects of pamidronate on hepatocellular carcinoma (HCC) has shown that it can inhibit cell growth across multiple hepatoma cell lines. nih.govresearchgate.net This anti-proliferative effect is linked to the reduction of membrane-associated Ras and phosphorylated extracellular signal-regulated kinase 2 (ERK 2). nih.govresearchgate.net Furthermore, pamidronate was found to increase apoptosis in these cells, evidenced by the cleavage of Caspase-3 and -9. nih.govresearchgate.net

Modulation of Immune Cell Responses in the Bone Microenvironment

The field of osteoimmunology recognizes the intricate communication between the skeletal and immune systems, where bone cells influence immune cell function and vice versa. nih.gov Pamidronate can modulate the immune microenvironment of the bone, which is a critical factor in both bone regeneration and the pathology of bone-related diseases. nih.gov

One of the key ways pamidronate influences the bone microenvironment is by affecting osteoclasts, which are bone-resorbing cells derived from the monocyte-macrophage lineage and are thus considered part of the immune system. Pamidronate is known to induce osteoclast apoptosis. nih.gov In a study using osteopetrotic mice, pamidronate was shown to decrease tumor-induced osteoclastogenesis by reducing the number of osteoclast precursor cells at the myeloid precursor level. nih.gov

Pamidronate also has effects on other immune cells within the bone microenvironment. For instance, it can influence the activity of Vγ9Vδ2 T-cells. researchgate.net These cells are a type of T-cell that can be activated by phosphoantigens, which are intermediates of the isoprenoid synthesis pathway. researchgate.net Since pamidronate inhibits this pathway, it can lead to an accumulation of these phosphoantigens, thereby affecting Vγ9Vδ2 T-cell function. researchgate.net

The interaction of pamidronate with bone marrow mesenchymal stem cells (BMMSCs) also has implications for the immune microenvironment. Studies have shown that pamidronate disodium can inhibit the osteogenic differentiation of human BMMSCs by suppressing the Wnt/β-catenin signaling pathway. nih.gov This can alter the cellular composition and signaling within the bone marrow, which is a primary site of immune cell development.

Interactions with Bone Mineral and Matrix

Hydroxyapatite (B223615) Binding Affinity and Specificity

The fundamental mechanism by which pamidronate targets bone tissue is its strong chemical affinity for hydroxyapatite [Ca10(PO4)6(OH)2], the primary mineral component of bone. Bisphosphonates, including pamidronate, are synthetic analogs of inorganic pyrophosphate and exhibit a strong ability to bind to hydroxyapatite crystals. This binding is a critical determinant of their potency and duration of action nih.govpatsnap.com.

Pamidronate demonstrates a particularly high binding affinity for hydroxyapatite compared to several other clinically relevant bisphosphonates. In vitro assays designed to measure this interaction have consistently ranked pamidronate at or near the top in terms of its binding strength. This strong chelation to the bone mineral ensures that the drug is rapidly cleared from circulation and preferentially accumulates in the skeleton, where it can then exert its effects on bone cells nih.gov.

Research employing nuclear magnetic resonance (NMR)-based assays and ab initio investigations has provided a comparative ranking of the binding affinities of various bisphosphonates to hydroxyapatite. These studies consistently highlight pamidronate's superior binding capacity.

Table 1: Comparative Binding Affinity of Bisphosphonates to Hydroxyapatite

| Bisphosphonate | Relative Binding Affinity Ranking |

|---|---|

| Pamidronate | 1 (Highest) |

| Alendronate | 2 |

| Zoledronate | 3 |

| Risedronate | 4 |

| Ibandronate | 5 (Lowest) |

This table is synthesized from data indicating a consistent rank order of binding affinity, with pamidronate showing the strongest affinity for hydroxyapatite among the listed compounds. nih.gov

This high affinity is not only crucial for targeting the drug to bone but also influences its retention time within the skeletal tissue. Once bound, the pamidronate molecule is stably integrated into the bone surface until the local area undergoes resorption.

Localization within Bone Matrix and Resorption Lacunae

Following administration, pamidronate is extensively taken up by bone tissue, binding to the surfaces of hydroxyapatite crystals within the bone matrix nih.gov. The distribution is not uniform; the compound preferentially localizes to sites of high bone turnover and active remodeling nih.gov. This targeted accumulation is a key feature of its mechanism of action, concentrating the drug at the very locations where it is needed most to inhibit excessive bone resorption.

The primary sites of action for pamidronate are the resorption lacunae, also known as Howship's lacunae. These are microscopic pits or trenches on the bone surface created by the resorptive activity of osteoclasts. As osteoclasts excavate the bone matrix, they release the mineral-bound pamidronate. The localized release of the drug allows for its uptake by the osteoclasts, leading to the inhibition of their function and induction of apoptosis (programmed cell death) nih.govpatsnap.com.

Studies involving the local delivery of pamidronate via carriers like collagen membranes have further demonstrated its site-specific action. When applied directly to bone surfaces, such as in alveolar ridge preservation, pamidronate effectively limits local bone resorption, highlighting its ability to act precisely at the site of application within the bone matrix nih.gov. This confirms that the drug's effects are concentrated at the bone-cell interface where remodeling occurs.

Influence on Crystal Growth and Adhesion of Extracellular Environment Cells

Pamidronate's interaction with the bone matrix extends beyond simple binding, influencing the local cellular environment and interactions. While its direct effect on the initial formation and morphology of hydroxyapatite crystals is not extensively detailed, its strong surface binding inherently alters the crystal's surface properties. In studies of children with osteogenesis imperfecta, a condition characterized by abnormal bone matrix, pamidronate treatment did not significantly alter the already high degree of bone matrix mineralization, suggesting its primary role is in regulating cellular activity rather than directly modifying the intrinsic mineralization process in this context amazonaws.com.

Pamidronate significantly influences the adhesion of various cell types to the bone's extracellular matrix, with different effects observed depending on the cell type.

Table 2: Influence of Pamidronate on Cell Adhesion to Bone Matrix/Hydroxyapatite

| Cell Type | Effect of Pamidronate | Research Finding |

|---|---|---|

| Breast Cancer Cells | Inhibition | Pamidronate, bound to bone matrix, dose-dependently inhibited the adhesion and spreading of breast cancer cells. It appears to selectively alter the adhesive properties of the extracellular bone matrix jci.org. |

| Alveolar Osteoblasts | Inhibition (at high concentrations) | High concentrations of pamidronate decreased cell viability, proliferation, and in vitro wound healing, and induced apoptosis in osteogenic cells, negatively affecting their function and interaction with the matrix nih.gov. |

| Pre-osteoblast cells (MC3T3-E1) | Promotion | On a bioengineered hydroxyapatite scaffold incorporating growth factors, pamidronate supported the migration and adherence of pre-osteoblast cells researchgate.net. |

One of the key mechanisms by which matrix-bound pamidronate inhibits bone resorption is by preventing the attachment of osteoclast precursor cells to the bone surface nih.gov. Furthermore, research has shown that nitrogen-containing bisphosphonates, including pamidronate, can alter the adhesive properties of the extracellular bone matrix, thereby inhibiting the adhesion and spreading of metastatic breast cancer cells in vitro jci.org.

Conversely, pamidronate's effect on osteogenic cells, such as osteoblasts, can be inhibitory at high concentrations. Studies on human alveolar osteoblasts have shown that prolonged exposure to high levels of pamidronate can decrease cell viability, proliferation, and wound healing capabilities, and can induce apoptosis nih.gov. However, other research using pre-osteoblast cell lines on hydroxyapatite scaffolds found that pamidronate, in combination with growth factors, supported cell migration and adherence researchgate.net.

Interestingly, pamidronate has been shown to enhance the adhesion of certain bacteria to hydroxyapatite surfaces. This finding suggests that while inhibiting osteoclast attachment, the chemical alteration of the bone surface by pamidronate might create a more favorable environment for bacterial colonization nih.gov. This highlights the complex and differential effects of pamidronate on cell adhesion within the bone's extracellular environment.

Preclinical Pharmacological Investigations of Pamidronate Monosodium

Bone Retention and Distribution in Animal Models

Preclinical studies in various animal models have consistently demonstrated the high affinity of pamidronate for bone tissue. Following administration, pamidronate is rapidly cleared from the circulation and preferentially accumulates in the skeleton, particularly in areas with high rates of bone turnover.

In murine models, the accumulation of radiolabeled pamidronate in bone was found to be the highest among all tissues investigated. This uptake occurs in a linear fashion with increasing doses up to 30 mg/kg, suggesting a direct chemical interaction with the bone matrix. The biological half-life of pamidronate in the bone of mice has been estimated to be between 90 and 140 days nih.gov.

Studies in rats have provided further insights into the long-term retention of pamidronate in skeletal tissues. The terminal elimination half-life in rat bone has been estimated to be approximately 300 days fda.gov. Research using 99mTc-labeled pamidronate in rats has quantified the uptake in bone following different administration routes, as detailed in the table below.

| Administration Route | 2 hours | 24 hours |

|---|---|---|

| Intravenous (i.v.) | 2.2 ± 0.15 | 2.4 ± 0.15 |

| Subcutaneous (s.c.) | 0.65 ± 0.07 | 1.53 ± 0.09 |

| Direct application (surgically exposed femur) | 5.15 ± 0.26 | 7.94 ± 0.99 |

| Direct application (fractured femur) | 7.89 ± 0.46 | 13.2 ± 0.80 |

Beyond the bone, lower concentrations of pamidronate are transiently found in soft tissues. In mice, the liver and spleen show higher relative concentrations compared to other soft tissues like the kidney, lung, and muscle nih.gov. In rats, approximately 30% of an administered dose was initially found in the liver before redistributing to the bone or being eliminated rero.ch.

Metabolic Stability and Excretion Pathways in Preclinical Species

Pamidronate monosodium is characterized by its high metabolic stability. Preclinical evidence indicates that the compound is not metabolized in the body fda.govmedscape.com. Its elimination from the body is almost exclusively through renal excretion of the unchanged drug fda.gov.

The rate and extent of urinary excretion can be influenced by the administered dose and the physiological state of the animal. In mice, the proportion of the dose excreted in urine within the first 24 hours was observed to decrease as the dose increased above 2.5 mg/kg nih.gov.

Studies in rats have further detailed the excretion profile. The uptake of pamidronate by the reticuloendothelial system, particularly the liver, is a dose-dependent phenomenon. At a low dose of 0.01 mg/kg, less than 3% is taken up by the liver, whereas at a higher dose of 10 mg/kg, this increases to 30% rero.ch. This initial distribution to soft tissues influences the amount of the drug available for immediate renal clearance. The following table summarizes the 24-hour urinary excretion of 99mTc-labeled pamidronate in rats following various administration routes.

| Administration Route | Urinary Excretion |

|---|---|

| Intravenous (i.v.) | 55% |

| Subcutaneous (s.c.) | 45% |

| Direct application (surgically exposed femur) | 36% |

| Direct application (fractured femur) | 35% |

Pharmacodynamic Markers of Bone Resorption in Animal Studies

The primary pharmacodynamic effect of pamidronate is the inhibition of bone resorption. This is assessed in preclinical studies by measuring various biochemical markers that reflect the rate of bone turnover. These markers are typically fragments of bone matrix components released into the circulation or excreted in the urine during osteoclastic activity.

Key pharmacodynamic markers for bone resorption that have been evaluated in the context of bisphosphonate activity include pyridinoline (B42742) (PYD), deoxypyridinoline (B1589748) (DPD), and the N-terminal telopeptide of type I collagen (NTX) nih.gov. While much of the detailed data on the response of these markers to pamidronate comes from clinical settings, these studies are founded on preclinical observations and are indicative of the expected effects in animal models. For instance, in patients with bone metastases, deoxypyridinoline has been identified as a highly specific marker of bone resorption, with significant reductions following pamidronate treatment correlating with clinical benefit whiterose.ac.uk. Similarly, NTX levels have been shown to be significantly reduced by pamidronate administration nih.gov.

The table below summarizes key pharmacodynamic markers of bone resorption relevant to preclinical pamidronate studies.

| Marker | Description | Typical Response to Pamidronate |

|---|---|---|

| Deoxypyridinoline (DPD) | A cross-linking amino acid found in bone collagen, excreted in urine. | Significant decrease in urinary excretion. |

| N-terminal telopeptide (NTX) | A peptide fragment of type I collagen released during bone resorption. | Marked reduction in urinary and serum levels. |

| Pyridinoline (PYD) | A collagen cross-link found in bone and cartilage. | Decreased urinary excretion. |

| Urinary Calcium | Excretion of calcium in the urine, which can be elevated in states of high bone resorption. | Reduction in urinary calcium levels. |

| Urinary Hydroxyproline | An amino acid component of collagen, historically used as a marker of bone turnover. | Decreased urinary excretion. |

Dose-Dependent Effects on Bone Resorption in Preclinical Models

The inhibitory effect of pamidronate on bone resorption is dose-dependent. Preclinical studies have sought to characterize this relationship to understand the therapeutic window of the compound.

In mice, the accumulation of pamidronate in bone, which is directly related to its anti-resorptive activity, was found to be linear with increasing doses up to a maximum tested dose of 30 mg/kg nih.gov. This suggests that within this range, higher doses lead to greater deposition of the active agent in the target tissue.

Studies in oophorectomized rats, a common model for postmenopausal osteoporosis, have demonstrated the dose-dependent efficacy of pamidronate in preventing bone loss. Both continuous and intermittent administration of pamidronate at doses of 1 and 5 mg/kg/day resulted in an increase in tibial wet and ash weight, as well as mineral content, compared to untreated oophorectomized animals ariel.ac.il.

However, it is also important to note that very high concentrations of pamidronate in bone may not always correlate with improved bone quality. One study in a rat model of osteoporosis found that long-term administration of 0.5 mg/kg monthly, which resulted in a mean intraosseous concentration of 61.8 ± 15.7 ng/mg of bone, led to a decrease in bone mineral density and a weakening of the mechanical strength of intact femora nih.gov. This highlights the complexity of the dose-response relationship and the importance of optimizing dosing to achieve the desired therapeutic effect without compromising bone integrity.

| Animal Model | Dose | Observed Effect |

|---|---|---|

| Mouse | Up to 30 mg/kg | Linear increase in bone accumulation. |

| Oophorectomized Rat | 1 and 5 mg/kg/day | Increased tibial wet and ash weight, and mineral content. |

| Oophorectomized Rat | 0.5 mg/kg monthly | High intraosseous concentration, decreased bone mineral density, and weakened mechanical strength. |

Structure Activity Relationships Sar and Chemical Biology of Pamidronate Monosodium

Significance of the Bisphosphonate P-C-P Backbone Structure

The defining structural feature of pamidronate, and all bisphosphonates, is the P-C-P (phosphorus-carbon-phosphorus) backbone. This structure is a stable analogue of pyrophosphate, where a central oxygen atom is replaced by a carbon atom. This substitution is critical for the compound's metabolic stability, rendering it resistant to enzymatic hydrolysis. The P-C-P backbone serves as a "bone hook," enabling the molecule to chelate divalent cations like calcium (Ca²⁺) and exhibit a high affinity for the hydroxyapatite (B223615) crystals that constitute the mineral matrix of bone. This strong binding to bone mineral is the foundational step for its accumulation at sites of active bone remodeling and subsequent therapeutic action.

The two phosphonate (B1237965) groups attached to the central carbon atom are essential for this high affinity. They act as bidentate ligands, effectively anchoring the molecule to the bone surface. This interaction is not only crucial for its localization but also contributes to the physicochemical inhibition of hydroxyapatite crystal dissolution.

Role of Side Chain Substituents on Anti-Resorptive Potency

While the P-C-P backbone provides the bone-targeting capability, the substituents on the central carbon atom (the R¹ and R² side chains) are primarily responsible for the compound's anti-resorptive potency. In the case of pamidronate, the key substituents are a hydroxyl group (-OH) at the R¹ position and an aminoalkyl side chain at the R² position.

The presence of the hydroxyl group at the R¹ position significantly enhances the molecule's affinity for hydroxyapatite, thereby increasing its anti-resorptive activity. This hydroxyl group, along with the two phosphonate groups, creates a tridentate ligand structure that optimizes the binding to calcium ions on the bone surface. Studies comparing hydroxybisphosphonates like pamidronate with their non-hydroxylated counterparts have demonstrated the importance of this functional group for potent inhibition of bone resorption.

The length and nature of the R² side chain also play a crucial role in determining the anti-resorptive potency. For aminoalkyl bisphosphonates, the length of the carbon chain is a key determinant of activity.

Importance of Nitrogen Substitution for Maximal Pharmacological Activity

Pamidronate was the first nitrogen-containing bisphosphonate (N-BP) to be investigated in clinical studies, and the inclusion of a nitrogen atom in the R² side chain represents a significant advancement in bisphosphonate pharmacology. nih.gov This nitrogen atom is fundamental to the maximal pharmacological activity of second and third-generation bisphosphonates. researchgate.net

The presence of the nitrogen atom dramatically increases the anti-resorptive potency of the compound. Nitrogen-containing bisphosphonates, including pamidronate, exert their effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. This inhibition prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification (prenylation) of small GTP-binding proteins necessary for osteoclast function and survival. The protonated amino group of the side chain is thought to interact with the active site of FPPS, leading to its inhibition.

The introduction of the aminoalkyl side chain increases the anti-resorptive potency by approximately 10-fold compared to first-generation, non-nitrogenous bisphosphonates. tandfonline.com

| Bisphosphonate Generation | Key Structural Feature | Relative Anti-Resorptive Potency |

| First Generation (e.g., Etidronate) | No nitrogen in the side chain | Low |

| Second Generation (e.g., Pamidronate) | Nitrogen in an alkyl side chain | Intermediate |

| Third Generation (e.g., Zoledronate) | Nitrogen in a heterocyclic ring | High |

Molecular Geometry and Hydroxyapatite Interaction Studies

The three-dimensional conformation of the pamidronate molecule plays a significant role in its interaction with hydroxyapatite. Molecular dynamics and density functional theory studies have been employed to model this interaction at the atomic level. These studies have shown that the ability of the oxygen atoms in the phosphonate groups to donate electrons is closely associated with the anti-resorptive potency. cancercareontario.ca

In its crystalline structure, such as in the zinc pamidronate dihydrate salt, the carbon chain of pamidronate adopts a trans conformation. nih.gov This conformation maximally separates the positively charged nitrogen atom from the negatively charged phosphonate groups. nih.gov This spatial arrangement is believed to be important for its binding to hydroxyapatite and its subsequent biological activity. The interaction with the hydroxyapatite surface is a complex interplay of electrostatic interactions and hydrogen bonding, with the phosphonate groups, the hydroxyl group, and the charged amino group all contributing to the binding energy.

Hartree-Fock analysis has suggested that the reactive NH₃⁺ group of pamidronate may act as a steric factor that facilitates the anchoring of molecules to the hydroxyapatite surface. nih.gov

Influence of Hydrophilicity on Cellular Permeability

Pamidronate is a hydrophilic, or water-soluble, molecule. This property is largely due to the presence of the charged phosphonate and amino groups. While its hydrophilicity contributes to its high affinity for the aqueous environment of the bone matrix, it also results in low cellular permeability. ptfarm.pl The charged nature of the molecule hinders its ability to passively diffuse across the lipid bilayer of cell membranes.

Studies using Caco-2 cells, a model for the intestinal epithelium, have shown that the transport of pamidronate is low. nih.gov The observed decrease in transepithelial electrical resistance with increasing pamidronate concentrations suggests that the transport that does occur is primarily through the paracellular pathway, meaning it passes between the cells rather than through them. nih.gov This poor cellular permeability is a characteristic feature of many bisphosphonates and is a key factor in their pharmacokinetic profile.

Ligand Binding Studies with Metal Cations (e.g., Zinc)

The phosphonate groups of pamidronate are excellent ligands for metal cations. The interaction of pamidronate with metal ions is relevant to its biological activity and its behavior in physiological environments. A study on the zinc salt of pamidronate revealed that the Zn²⁺ ion is surrounded by a sixfold coordination sphere provided by two bidentate chelating pamidronate zwitterions and two water molecules. nih.gov

Investigations in Advanced in Vitro Models

Isolated Osteoclast Culture Systems for Functional Assays

Isolated osteoclast culture systems are fundamental for directly assessing the functional impact of pamidronate on the primary cells responsible for bone resorption. Studies using these models have demonstrated that pamidronate directly influences osteoclast viability and function.

Beyond inducing apoptosis, pamidronate also modulates the functional capacity of mature osteoclasts. While some studies have observed an increase in the number of TRAP (tartrate-resistant acid phosphatase)-positive osteoclasts, they also noted a concurrent decrease in cathepsin K, a critical protease for the degradation of bone matrix proteins. This suggests that pamidronate represses the maturation and functional activity of osteoclasts, thereby inhibiting their bone-resorbing capabilities.

Table 1: Effects of Pamidronate on Osteoclast Function in Isolated Cultures

| Functional Parameter | Observed Effect of Pamidronate | Reference |

|---|---|---|

| Apoptosis | 4- to 24-fold increase in the proportion of apoptotic osteoclasts | biomedpharmajournal.org |

| Caspase-3 Activity | Significantly increased in precursor osteoclasts | biomedpharmajournal.org |

| Maturation & Function | Decreased cathepsin K expression, indicating repressed function |

Co-culture Models for Osteoclast-Osteoblast Interactions

The intricate communication between osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) is central to bone remodeling. Co-culture models, which allow for real-time interaction between these two cell types, are invaluable for studying how this "coupling" is affected by pharmacological agents. nih.govnih.govmdpi.comunibo.it

Studies on Osteoclastogenesis and Precursor Cell Differentiation

Osteoclastogenesis, the process of osteoclast formation from precursor cells, is a primary target for antiresorptive therapies. In vitro and animal models have been employed to dissect the impact of pamidronate on this developmental pathway.

Research has shown that pamidronate can decrease the number of osteoclasts by reducing the population of osteoclast precursor cells at the level of myeloid precursors. nih.gov This indicates an early intervention in the osteoclast differentiation pathway. The compound also acts on later stages of development by inhibiting the maturation of precursor cells into fully functional, bone-resorbing osteoclasts. Furthermore, pamidronate induces apoptosis not only in mature osteoclasts but also in their precursors, further limiting the pool of cells available for bone resorption. biomedpharmajournal.org This pro-apoptotic effect is partly attributed to the inhibition of the mevalonate (B85504) pathway, a critical metabolic cascade for osteoclast survival and function. biomedpharmajournal.org

Macrophage and Other Immune Cell Lines as Osteoclast Surrogates

Given that osteoclasts differentiate from the monocyte/macrophage hematopoietic lineage, certain immune cell lines serve as effective surrogates for studying specific aspects of osteoclast biology. researchgate.net The human monocytic cell line THP-1, for instance, has been utilized to investigate the pro-apoptotic effects of pamidronate.

In studies using THP-1 cells, pamidronate was found to induce a dose-related increase in apoptosis. nih.gov This finding supports the hypothesis that a key anti-inflammatory and antiresorptive effect of the compound is mediated through the targeted induction of cell death in monocytic cells, which are precursors to osteoclasts. nih.gov The use of such cell lines provides a homogenous and reproducible system to screen for and characterize the molecular pathways, like apoptosis, that are modulated by pamidronate. biomedpharmajournal.orgnih.gov

Effects on Cytokine Secretion and Inflammatory Mediators in Cell Cultures

Pamidronate has demonstrated immunomodulatory properties by altering the secretion of cytokines and other inflammatory mediators in various cell culture models. These effects contribute to its therapeutic action beyond direct inhibition of osteoclasts.

In cultures of peripheral blood monocytes from patients with rheumatoid arthritis, treatment with pamidronate led to a lower spontaneous production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). nih.gov In other in vitro studies involving various bisphosphonates, pamidronate was shown to increase the production of Tumor Necrosis Factor-alpha (TNF-α) and cause a mild increase in Interleukin-6 (IL-6), while having no effect on IL-1. nih.gov The modulation of these key cytokines suggests a complex interaction with immune signaling pathways.

Table 2: In Vitro Effects of Pamidronate on Cytokine Secretion

| Cytokine/Mediator | Cell Type/Model | Observed Effect of Pamidronate | Reference |

|---|---|---|---|

| Interleukin-1 beta (IL-1β) | Patient Blood Monocytes | Suppressed spontaneous production | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | In vitro cell culture | Increased production | nih.gov |

| Interleukin-6 (IL-6) | In vitro cell culture | Mildly increased production | nih.gov |

Membrane Permeability Studies using Electroporation Techniques

Electroporation is a technique that uses an external electric field to transiently increase the permeability of a cell membrane, allowing for the cellular uptake of molecules that would otherwise be unable to cross. nih.gov A review of the available scientific literature indicates a lack of studies that have specifically used electroporation techniques to investigate the membrane permeability of pamidronate monosodium.

However, studies using other methods have provided insights into pamidronate's transport across cellular layers. For example, research on human intestinal epithelial (Caco-2) cell monolayers, a model for intestinal absorption, assessed permeability by measuring transepithelial electrical resistance (TEER). nih.gov These studies found that pamidronate has a low transport percentage across the monolayer and decreases TEER with increasing doses, suggesting that it is transported between cells (paracellularly) by increasing the permeability of the intercellular junctions. nih.gov

In Vitro Models of Mineralization and Matrix Deposition

In vitro models that replicate the processes of extracellular matrix deposition and subsequent mineralization are essential for understanding how drugs affect bone formation. nih.govresearchgate.netmdpi.com Studies on pamidronate have revealed concentration-dependent effects on these osteogenic processes.

In cultures of human alveolar osteoblasts and bone marrow stromal cells, exposure to high concentrations of pamidronate (≥6 x 10⁻⁵ mol/L) for extended periods resulted in significantly decreased osteogenesis. nih.gov Other studies confirmed that concentrations ≥10⁻⁴ M led to decreased mineralization. nih.gov Conversely, in a model using stem cells from human exfoliated deciduous teeth (SHED) where mineralization was impaired by bilirubin, pamidronate treatment was able to recover the cells' dentinogenic function and restore their capacity for forming mineralized tissue. researchgate.net This suggests that the effect of pamidronate on mineralization may depend on the specific cellular context and baseline state of the cells. In co-culture models, where osteoclasts inhibit osteoblast-mediated mineralization, pamidronate's role as an antiresorptive agent can indirectly influence the net mineralization outcome. nih.gov

In Vivo Mechanistic and Preclinical Disease Models

Animal Models for Bone Resorption Studies (e.g., tumor-induced osteolysis)

Animal models are fundamental in studying the effects of pamidronate on pathological bone resorption, especially in the context of cancer-induced bone disease. marvistavet.com Models of tumor-induced osteolysis are commonly used to mimic the skeletal complications seen in patients with bone metastases. marvistavet.comnih.gov

In one such experimental model, nude mice were injected with cultured squamous cell carcinoma cells derived from a human patient. nih.gov This led to the formation of osteolytic bone metastases characterized by the presence of numerous tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts. nih.gov This model demonstrated that the tumor cells could successfully induce a significant bone-resorbing response, providing a platform to test anti-resorptive agents like pamidronate. nih.gov

Naturally occurring diseases in animals also serve as valuable preclinical models. For instance, canine appendicular osteosarcoma is a condition that causes significant focal bone destruction and pain due to malignant osteolysis. nih.gov Studies in dogs with this condition have been used to evaluate the palliative effects of pamidronate on cancer-induced bone pain and to assess its ability to inhibit pathologic bone turnover. nih.gov These naturally occurring tumor models in larger animals can provide insights that are highly relevant to human disease.

Analysis of Bone Mineral Density and Bone Turnover Markers in Animal Models

The efficacy of pamidronate in preclinical models is frequently quantified by measuring changes in bone mineral density (BMD) and the levels of biochemical bone turnover markers (BTMs). ccjm.org BTMs are by-products of bone formation and resorption that can be measured in serum and urine, offering a dynamic view of bone remodeling. ccjm.orgresearchgate.net

In studies involving dogs with appendicular osteosarcoma, treatment with pamidronate was associated with increases in relative primary tumor bone mineral density (rBMD), as assessed by dual-energy x-ray absorptiometry (DEXA). nih.gov This increase in BMD at the tumor site indicates a reduction in pathologic bone lysis. Concurrently, a significant decrease in the urinary excretion of N-telopeptide (NTx), a marker of bone resorption, was observed in these dogs. nih.govislandscholar.ca

Preclinical studies in various rat models have also demonstrated the positive effects of pamidronate on BMD. researchgate.net In models of osteoporosis secondary to chronic cholestatic liver disease in Wistar rats, pamidronate treatment effectively reversed bone loss, leading to increased bone volume. scielo.br Similarly, in studies using an immobilization model in dogs, pamidronate prevented the decrease in cortical bone density and stiffness that typically occurs with disuse. nih.gov The compound also dose-dependently reduces resorption markers such as urinary calcium, hydroxyproline, pyridinoline (B42742), and deoxypyridinoline (B1589748). nih.govwhiterose.ac.uk

Table 1: Effect of Pamidronate on Bone Mineral Density and Turnover Markers in Preclinical Models

| Animal Model | Marker | Direction of Change | Key Finding |

|---|---|---|---|

| Canine Osteosarcoma | Relative Bone Mineral Density (rBMD) | Increase | Increased rBMD at the primary tumor site correlated with pain alleviation. nih.gov |

| Canine Osteosarcoma | Urine N-telopeptide (NTx) | Decrease | Pamidronate augmented the decrease in this resorption marker compared to standard palliative therapy alone. islandscholar.ca |

| Oophorectomized Rats | Bone Mineral Density (BMD) | Increase | Pamidronate was effective in increasing BMD in a model of osteoporosis. researchgate.net |

| Paget's Disease Patients | Urinary Pyridinoline (Pyr) & Deoxypyridinoline (Dpd) | Decrease | A profound and rapid fall in resorption markers was observed following administration. whiterose.ac.uknih.gov |

Histomorphometric Assessment of Bone Tissue in Preclinical Models

Histomorphometry provides a quantitative microscopic assessment of bone structure and cellular activity, offering detailed insights into the effects of pamidronate at the tissue level. In a model of osteoporosis in dogs induced by immobilization, static histomorphometric analysis of the distal humerus showed that pamidronate counteracted the immobilization-induced osteopenia and increase in bone turnover. nih.gov

In a study using a dog model to evaluate healing in tooth extraction sockets, local administration of pamidronate was found to delay socket healing but significantly reduced horizontal bone loss compared to control sites. researchgate.net Histological evaluation revealed limited new bone formation in pamidronate-treated sites, suggesting a potent inhibition of local bone remodeling. researchgate.net

Studies in growing skeletons have yielded particularly interesting results. In children and adolescents with osteogenesis imperfecta, iliac bone histomorphometry before and after pamidronate treatment revealed an 88% increase in average cortical width and a 46% increase in cancellous bone volume. nih.gov This was attributed to a higher number of trabeculae, while trabecular thickness remained stable. nih.gov Furthermore, indicators of cancellous bone remodeling, such as osteoclast surface and eroded surface, decreased by 36% and 26%, respectively. nih.gov

Table 2: Histomorphometric Assessment of Bone Tissue in Preclinical Models Treated with Pamidronate

| Animal Model/Condition | Parameter | Observation | Quantitative Change |

|---|---|---|---|

| Osteogenesis Imperfecta (Human) | Cortical Width | Significant Increase | +88% nih.gov |

| Osteogenesis Imperfecta (Human) | Cancellous Bone Volume | Significant Increase | +46% nih.gov |

| Osteogenesis Imperfecta (Human) | Osteoclast Surface | Significant Decrease | -36% nih.gov |

| Cholestatic Liver Disease (Rat) | Bone Volume / Tissue Volume (BV/TV) | Significant Increase | From 10.6% to 41.2% scielo.br |

| Immobilization (Dog) | Cancellous Bone Turnover | Decrease | Counteracted immobilization-induced increase in turnover. nih.gov |

Investigations of Tumor-Induced Osteoclastogenesis in Osteoclast-Deficient Mice

To dissect the specific cellular mechanisms of pamidronate, unique animal models have been employed. One notable investigation used osteopetrotic (op/op) mice, which are genetically deficient in functional osteoclasts, to study the effect of pamidronate on tumor-induced osteoclastogenesis. nih.govresearchgate.net In this model, a sarcoma cell line (2472 sarcoma) that induces the formation of osteoclasts was introduced. nih.gov

This specialized model allows for the specific analysis of factors affecting osteoclast formation (osteoclastogenesis) rather than the function of mature osteoclasts. nih.gov The findings revealed that pamidronate significantly decreased the number of osteoclasts that formed at the tumor sites. nih.govresearchgate.net The study concluded that pamidronate achieves this by reducing the number of osteoclast precursor cells at the level of myeloid precursors, indicating an effect on the early stages of osteoclast differentiation. nih.gov

Studies on Accelerated Bone Resorption Induced by Tumors

The hallmark of many bone metastases is the establishment of a vicious cycle wherein tumor cells stimulate osteoclast activity, leading to accelerated bone resorption. nih.gov This resorption releases growth factors from the bone matrix, which in turn further fuel tumor growth. Pamidronate has been shown to effectively interrupt this process in various preclinical models. nih.gov

In a nude mouse model of bone metastasis from a squamous cell carcinoma, pamidronate treatment was shown to inhibit tumor-induced bone resorption. nih.gov Histological analysis of bone from a patient treated with pamidronate showed very few active, TRAP-positive osteoclasts attached to the bone surface, despite the presence of numerous resorption lacunae, suggesting the compound inhibits osteoclast function. nih.gov This aligns with findings from animal models where pamidronate reduces the number and function of osteoclasts at sites of tumor-induced osteolysis. nih.govnih.gov The ability of pamidronate to slow the progression of metastatic bone destruction has been a key finding in these studies. nih.gov

Models for Bone Remodeling and Modeling Processes

The skeleton is maintained through two distinct processes: remodeling and modeling. Remodeling is a coupled process where old bone is resorbed by osteoclasts and subsequently replaced with new bone by osteoblasts at the same location. Modeling involves independent actions of osteoblasts and osteoclasts on different surfaces, leading to changes in bone size and shape.

Pamidronate's effects differ between these two processes. In the context of bone remodeling, because resorption and formation are coupled, pamidronate's inhibition of osteoclast activity leads to a secondary decrease in bone formation. nih.gov This is evidenced by reductions in osteoid surface and volume in histomorphometric studies. nih.gov

However, in the growing skeleton where bone modeling is active, the processes are uncoupled. nih.gov Pamidronate can selectively inhibit osteoclast-mediated resorption on endosteal (inner) surfaces without interfering with osteoblast-mediated bone formation on periosteal (outer) surfaces. nih.gov This differential effect allows for a net gain in bone, as demonstrated by the significant increase in cortical width observed in growing individuals treated with pamidronate. nih.gov In mouse models, long-term pamidronate treatment was also shown to inhibit the osteoclast-mediated turnover of cartilage to bone at the growth plate, which can impact bone elongation. openorthopaedicsjournal.com

Comparative Research Within the Bisphosphonate Class

Distinguishing Mechanisms of Action Among Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates, a class to which pamidronate monosodium belongs, exert their primary effect by inhibiting osteoclast-mediated bone resorption. Their mechanism of action is centered on the disruption of the mevalonate (B85504) pathway within osteoclasts. Specifically, these compounds act as inhibitors of the enzyme farnesyl pyrophosphate synthase (FPPS). The inhibition of FPPS prevents the synthesis of crucial isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

Contrasts with Non-Nitrogen-Containing Bisphosphonates

In contrast to the targeted enzymatic inhibition characteristic of nitrogen-containing bisphosphonates, the non-nitrogen-containing counterparts, such as etidronate and clodronate, operate through a distinctly different mechanism. These first-generation bisphosphonates are metabolized within osteoclasts into cytotoxic analogs of adenosine (B11128) triphosphate (ATP).

These newly formed, non-hydrolyzable ATP analogs accumulate inside the osteoclast, interfering with ATP-dependent intracellular processes that are essential for cell survival and function. This disruption of cellular energy metabolism ultimately leads to the induction of osteoclast apoptosis. This mechanism of action, which relies on the formation of cytotoxic metabolites, fundamentally distinguishes the non-nitrogen-containing bisphosphonates from nitrogen-containing agents like pamidronate that act by inhibiting a specific enzyme in the mevalonate pathway.

Comparative Potency and Bone Affinity Studies

The antiresorptive potency of bisphosphonates varies significantly across the class, with nitrogen-containing bisphosphonates being substantially more potent than their non-nitrogen-containing predecessors. For example, pamidronate is estimated to be approximately 100 times more potent than etidronate. This enhanced potency is largely attributed to the presence of a nitrogen atom in the side chain of the molecule.

Within the nitrogen-containing subclass, there are also considerable differences in potency. For instance, zoledronate is recognized as being more potent than pamidronate.

Bone affinity, which is the ability of a bisphosphonate to bind to the hydroxyapatite (B223615) mineral in bone, is another critical factor that influences the drug's efficacy and duration of action. While most clinically utilized bisphosphonates demonstrate a strong affinity for bone, subtle variations exist. Studies have established a rank order for the mineral binding affinity of various bisphosphonates as follows: clodronate < etidronate < risedronate < ibandronate < alendronate < pamidronate < zoledronate.

Interactive Table: Relative Potency and Bone Affinity of Bisphosphonates

| Compound | Type | Relative Potency (Etidronate = 1) | Relative Bone Affinity Ranking |

| Etidronate | Non-Nitrogen-Containing | 1 | 2 |

| Clodronate | Non-Nitrogen-Containing | 10 | 1 |

| Pamidronate | Nitrogen-Containing | 100 | 6 |

| Alendronate | Nitrogen-Containing | 1,000 | 5 |

| Ibandronate | Nitrogen-Containing | 10,000 | 4 |

| Risedronate | Nitrogen-Containing | >10,000 | 3 |

| Zoledronate | Nitrogen-Containing | >100,000 | 7 |

Emerging Research Areas and Future Directions for Pamidronate Monosodium

Elucidating Unresolved Aspects of Pamidronate Monosodium's Molecular Action

This compound, a nitrogen-containing bisphosphonate, is well-established as a potent inhibitor of osteoclast-mediated bone resorption. nih.govcancercareontario.cayoutube.com Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. youtube.comnih.govnih.govnih.gov This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to apoptosis. nih.govnih.govnih.gov

However, the complete picture of its molecular interactions remains under investigation. Recent studies suggest that the effects of pamidronate may extend beyond FPPS inhibition. For instance, research has indicated that pamidronate can suppress the Wnt/β-catenin signaling pathway in human bone marrow mesenchymal stem cells. nih.gov This pathway is critical for osteogenic differentiation, and its inhibition by pamidronate could contribute to the understanding of certain side effects associated with bisphosphonate use. nih.gov Further research is needed to fully elucidate the downstream consequences of this interaction and its relevance in various physiological and pathological contexts.

Additionally, while the induction of osteoclast apoptosis is a known outcome of pamidronate treatment, the precise signaling cascades and molecular triggers involved are still being mapped out. nih.gov A deeper understanding of these processes could pave the way for more targeted therapies with improved efficacy and safety profiles.

Application of Computational Chemistry and Molecular Modeling for Novel Bisphosphonate Design

Computational chemistry and molecular modeling have emerged as indispensable tools in the design and development of new bisphosphonate drugs. biointerfaceresearch.comresearchgate.net These in silico approaches allow for the prediction of molecular geometries, physicochemical properties, and interactions with biological targets, thereby streamlining the drug discovery process. researchgate.netconsensus.app

By modeling the binding of bisphosphonates to hydroxyapatite (B223615), the mineral component of bone, researchers can gain insights into their bone-targeting capabilities. biointerfaceresearch.comresearchgate.net Furthermore, molecular docking and dynamics simulations are employed to study the interaction of bisphosphonates with their primary enzymatic target, FPPS. nih.gov This allows for a detailed analysis of the binding modes and the key residues involved in the interaction, which is crucial for the rational design of more potent and selective inhibitors. nih.govnih.gov